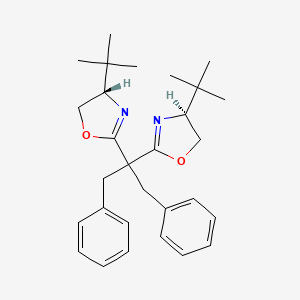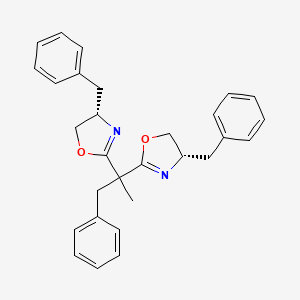![molecular formula C25H27N3 B6319321 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine CAS No. 226721-91-1](/img/structure/B6319321.png)
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine is a tridentate ligand known for its coordination chemistry with transition metals. This compound is particularly significant in the field of catalysis, where it forms complexes with metals such as iron and cobalt, which are used in various polymerization reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine typically involves the condensation of 2,6-diacetylpyridine with 3,5-dimethylaniline in the presence of a catalyst such as formic acid. The reaction is usually carried out in methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals like iron and cobalt.
Polymerization Catalysis: Acts as a ligand in catalysts for ethylene polymerization.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as iron(II) chloride or cobalt(II) chloride in the presence of co-catalysts like methylaluminoxane (MAO) or trimethylaluminum (TMA).
Polymerization Catalysis: The reaction conditions often include temperatures around 35°C and specific ratios of co-catalysts to achieve desired polymer properties.
Major Products
Coordination Complexes: Formation of stable metal-ligand complexes.
Applications De Recherche Scientifique
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine has diverse applications in scientific research:
Catalysis: Used as a ligand in catalysts for polymerization reactions, particularly ethylene polymerization.
Coordination Chemistry: Forms complexes with various metals, which are studied for their magnetic, biological, and catalytic properties.
Material Science: Investigated for its potential in creating new materials with unique properties, such as molecular magnets.
Mécanisme D'action
The mechanism of action for 2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine primarily involves its role as a ligand in coordination complexes. The compound coordinates with metal centers through its nitrogen atoms, forming stable complexes that can act as catalysts. In polymerization reactions, these complexes facilitate the polymerization process by activating the monomer and propagating the polymer chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis-[1-(phenylimino)ethyl]pyridine: Similar structure but with phenyl groups instead of 3,5-dimethylphenyl groups.
2,6-Bis(imino)pyridyl Complexes: A broader class of compounds with various substituents on the imino groups.
Uniqueness
2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine is unique due to its specific substituents, which can influence the electronic properties and steric effects in its coordination complexes. This uniqueness can lead to different catalytic activities and selectivities compared to other similar compounds .
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[6-[N-(3,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-17(2)13-22(12-16)26-20(5)24-8-7-9-25(28-24)21(6)27-23-14-18(3)11-19(4)15-23/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVXLZHRKFUVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(C)C2=NC(=CC=C2)C(=NC3=CC(=CC(=C3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine](/img/structure/B6319259.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)


![Benzo[b]thiophen-2-ylzinc bromide](/img/structure/B6319288.png)




![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)



